(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid
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Overview
Description
®-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both nicotinamide and hydroxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxy-6-methylnicotinamide, which is then coupled with 4-hydroxyphenylacetic acid under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a candidate for research in enzyme inhibition and signal transduction.
Medicine
In medicine, ®-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid is investigated for its potential therapeutic effects. It may have applications in treating diseases related to oxidative stress and inflammation.
Industry
In industry, this compound can be used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for various applications, including drug delivery systems and bioactive coatings.
Mechanism of Action
The mechanism of action of ®-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Known for its use in anticoagulants.
4-Aminocoumarin: Used in various biological applications due to its versatile structure.
Uniqueness
®-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid stands out due to its dual functional groups, which provide a unique combination of properties. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry.
Biological Activity
(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid, commonly referred to as a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyl group and a nicotinamide moiety, contributing to its pharmacological properties. This article aims to synthesize current research findings regarding the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 70785-61-4
- Molecular Formula : C15H14N2O5
- Molecular Weight : 302.28 g/mol
- SMILES Notation : Cc1cc(O)c(cn1)C(=O)NC@@Hc2ccc(O)cc2
The biological activity of this compound has been linked to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in its structure facilitates the scavenging of free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Neuroprotective Properties : Research indicates that it may exert protective effects on neuronal cells, possibly through modulation of neuroinflammatory responses and enhancement of neuronal survival.
Biological Activities and Therapeutic Potential
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
-
Neuroprotection in Animal Models :
- A study conducted on rodent models demonstrated that administration of this compound significantly reduced markers of neuroinflammation and improved cognitive function following induced oxidative stress. The results indicated a potential role in the management of neurodegenerative diseases such as Alzheimer's.
-
Anti-inflammatory Effects in Cell Cultures :
- In vitro experiments showed that this compound reduced the expression of inflammatory markers (e.g., TNF-alpha and IL-6) in human macrophage cell lines exposed to lipopolysaccharides (LPS).
-
Antimicrobial Activity :
- A series of tests revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use as an adjunct therapy in treating bacterial infections.
Properties
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-8-6-12(19)11(7-16-8)14(20)17-13(15(21)22)9-2-4-10(18)5-3-9/h2-7,13,18H,1H3,(H,16,19)(H,17,20)(H,21,22)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZMURWBBRKTNN-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.